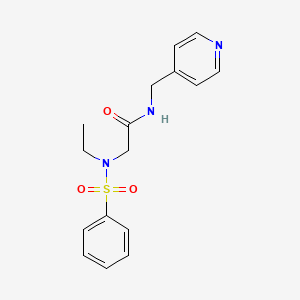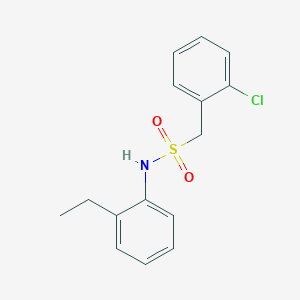
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAG is a member of the glycine transporter-1 (GlyT1) inhibitors class of drugs and has shown promise in treating various neurological and psychiatric disorders.
Mecanismo De Acción
EPAG acts as a N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibitor, which leads to an increase in extracellular glycine levels in the brain. Glycine is an important neurotransmitter that plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various cognitive functions. By inhibiting N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, EPAG enhances the activity of NMDA receptors, leading to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects
EPAG has been shown to increase extracellular glycine levels in the brain, leading to enhanced NMDA receptor activity. This results in improved cognitive function, reduced negative symptoms, and improved overall quality of life in patients with schizophrenia. EPAG has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPAG has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limitations include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
EPAG has shown promise in treating various neurological and psychiatric disorders, and future research should focus on further exploring its therapeutic potential. Some potential future directions include investigating the efficacy of EPAG in other cognitive disorders, such as Alzheimer's disease and traumatic brain injury, and exploring its potential as a novel antidepressant and anxiolytic agent. Additionally, further research is needed to optimize the pharmacokinetic properties of EPAG to improve its effectiveness in vivo.
Aplicaciones Científicas De Investigación
EPAG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment. The compound has shown to improve cognitive function, reduce negative symptoms and improve overall quality of life in patients with schizophrenia.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-19(23(21,22)15-6-4-3-5-7-15)13-16(20)18-12-14-8-10-17-11-9-14/h3-11H,2,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHIDYGVGQXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzenesulfonyl-ethyl-amino)-N-pyridin-4-ylmethyl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)


![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4394968.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)

![ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394986.png)
![({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4394991.png)
![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)
![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4395011.png)
![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)